molecular formula C18H15FN2O3 B2776985 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953182-36-0

3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2776985
CAS No.: 953182-36-0
M. Wt: 326.327
InChI Key: MSHPLBPFWJAHAT-UHFFFAOYSA-N
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Description

3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto a phenyl ring.

  • Benzamide Formation: : The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the cycloaddition and substitution reactions to improve efficiency and yield. Additionally, the use of greener solvents and catalysts would be prioritized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

  • Reduction: : The isoxazole ring can be reduced to an isoxazoline using hydrogenation catalysts such as palladium on carbon (Pd/C).

  • Substitution: : The fluoro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products

    Oxidation: 3-hydroxy-N-((5-(3-hydroxyphenyl)isoxazol-3-yl)methyl)benzamide.

    Reduction: 3-fluoro-N-((5-(3-methoxyphenyl)isoxazolin-3-yl)methyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

  • Biological Studies: : The compound can be used as a probe to study the function of specific enzymes or receptors in biological systems.

  • Chemical Biology: : It serves as a tool to explore the mechanisms of action of various biological pathways.

  • Industrial Applications: : The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and the fluoro group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-((5-(3-hydroxyphenyl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-chloro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a chloro group instead of a fluoro group.

    3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

The unique combination of the fluoro group, methoxyphenyl group, and isoxazole ring in 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-16-7-3-4-12(9-16)17-10-15(21-24-17)11-20-18(22)13-5-2-6-14(19)8-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHPLBPFWJAHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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